

"dimethyl 4-methoxypyridine-2,6-dicarboxylate" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: dimethyl 4-methoxypyridine-2,6-dicarboxylate

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Spectroscopic Data of Dimethyl 4-Methoxypyridine-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl 4-methoxypyridine-2,6-dicarboxylate** (CAS No. 19872-93-6). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **dimethyl 4-methoxypyridine-2,6-dicarboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80	s	2H	H-3, H-5
4.00	s	3H	OCH ₃ (at C-4)
3.95	s	6H	COOCH ₃ (at C-2, C-6)

Note: Data interpreted from the spectrum available on SpectraBase, accessed via PubChem.
[1]

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	C-H stretch (aromatic and methyl)
~1730	Strong	C=O stretch (ester)
~1600	Medium	C=C and C=N stretch (pyridine ring)
~1250	Strong	C-O stretch (ester and ether)

Note: Key absorptions interpreted from the gas-phase IR spectrum available in the NIST WebBook.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched resources.	

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available in the searched resources.		

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **dimethyl 4-methoxypyridine-2,6-dicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.
- Data Acquisition: The prepared sample is transferred to an NMR tube. The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- ^1H NMR: Standard parameters for a one-dimensional proton NMR experiment are used. This includes setting the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Solid Samples (Thin Film Method):

- Sample Preparation: A small amount of the solid compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
- Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

- Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}). A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

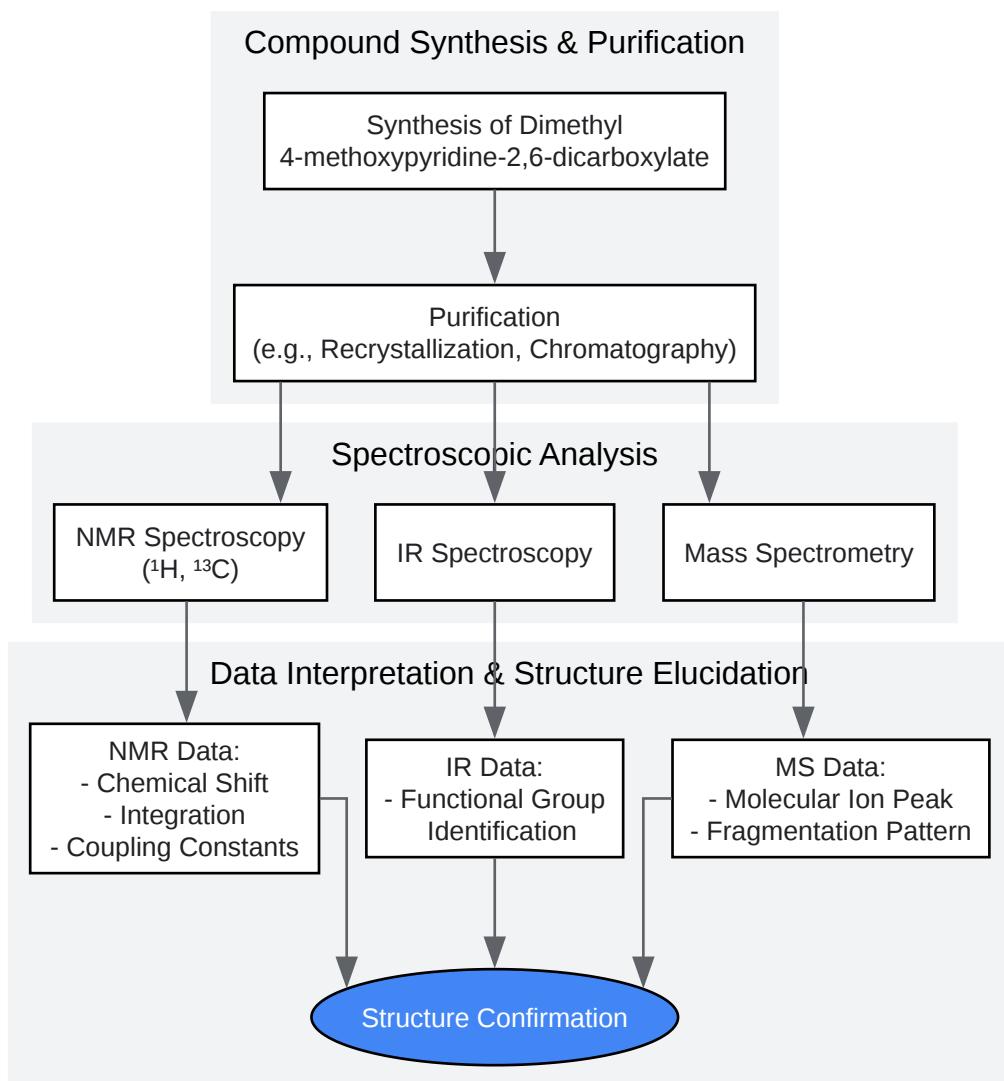
Procedure for Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^+) and fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

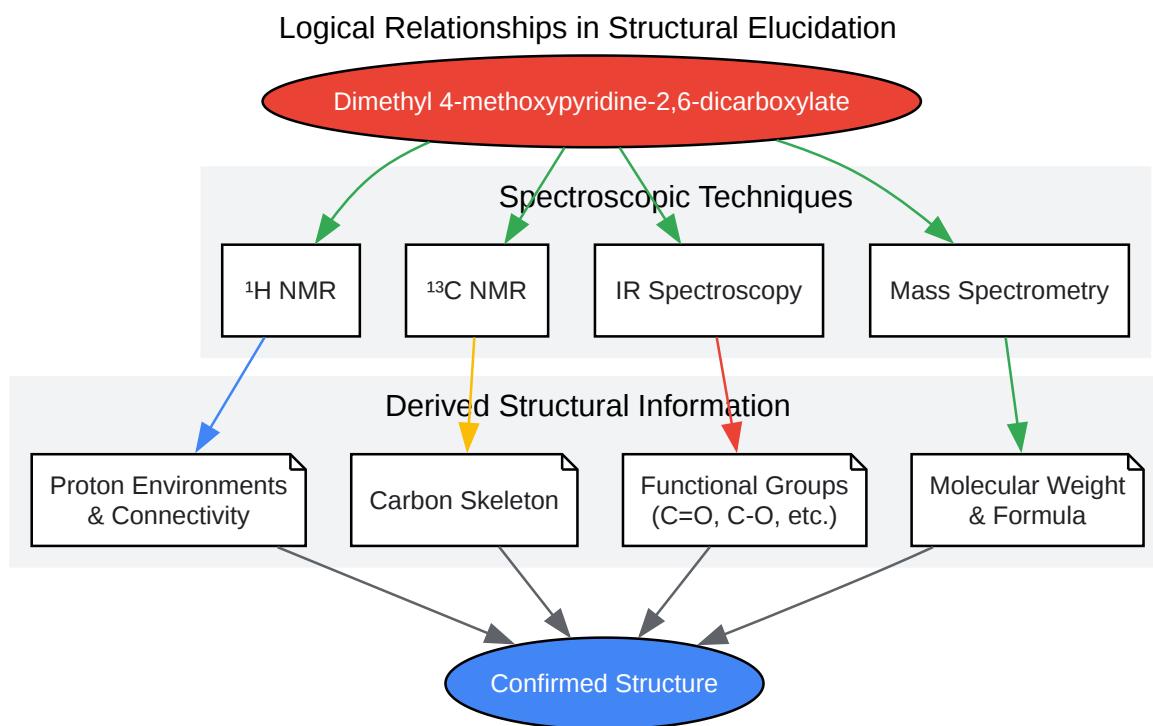
General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for an organic molecule.



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Caption: A diagram showing how different spectroscopic techniques provide complementary information for the structural elucidation of a molecule.

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References

- 1. 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | C₁₀H₁₁NO₅ | CID 140622 - PubChem [pubchem.ncbi.nlm.nih.gov]
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